2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one
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Overview
Description
2,4-Dibutyl-6,6-dimethylbicyclo[310]hexan-3-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[310]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one typically involves the following steps:
Starting Material: The synthesis begins with (+)-3-carene, a naturally occurring monoterpene.
Intermediate Formation: (+)-3-carene is converted into 3,4-dibromocarane through bromination.
Cyclopropanation: The intermediate undergoes cyclopropanation to form the bicyclo[3.1.0]hexane core.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to minimize the use of toxic reagents and maximize yield. Techniques such as crystallization and distillation are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the butyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique olfactory properties.
Mechanism of Action
The mechanism of action of 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sabinene: A monoterpene with a bicyclo[3.1.0]hexane core, found in essential oils.
Thujone: Another bicyclic monoterpene with similar structural features.
Umbellulone: A bicyclic ketone with a comparable core structure.
Uniqueness
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one is unique due to its specific substitution pattern and the presence of butyl groups, which confer distinct chemical and biological properties compared to other bicyclic compounds .
Properties
CAS No. |
98367-15-8 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2,4-dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C16H28O/c1-5-7-9-11-13-14(16(13,3)4)12(15(11)17)10-8-6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
UQBNGLKTQMIFER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2C(C2(C)C)C(C1=O)CCCC |
Origin of Product |
United States |
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